molecular formula C15H14ClNO3 B3877620 N-(4-chlorophenyl)-2,4-dimethoxybenzamide

N-(4-chlorophenyl)-2,4-dimethoxybenzamide

Cat. No.: B3877620
M. Wt: 291.73 g/mol
InChI Key: WLYUBJCCNATTIS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,4-dimethoxybenzamide: is an organic compound belonging to the class of benzanilides It features a benzamide core substituted with a 4-chlorophenyl group and two methoxy groups at the 2 and 4 positions

Scientific Research Applications

Chemistry: N-(4-chlorophenyl)-2,4-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially in the areas of anti-inflammatory and anticancer research.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzamide derivatives exhibit biological activity by interacting with specific enzymes or receptors in the body .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. This could include wearing personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2,4-dimethoxybenzamide typically involves the reaction of 4-chloroaniline with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chlorophenyl)-2,4-dimethoxybenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2,4-dimethoxybenzamide
  • N-(4-chlorophenyl)-2,4-dimethoxybenzoic acid
  • N-(4-chlorophenyl)-2,4-dimethoxybenzylamine

Comparison: this compound is unique due to its benzamide core, which imparts specific chemical and biological properties. Compared to its analogs, such as N-(4-chlorophenyl)-2,4-dimethoxybenzoic acid, the benzamide derivative may exhibit different reactivity and biological activity. The presence of the amide group can influence the compound’s binding affinity to molecular targets, making it distinct in its applications and effects.

Properties

IUPAC Name

N-(4-chlorophenyl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-12-7-8-13(14(9-12)20-2)15(18)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYUBJCCNATTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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